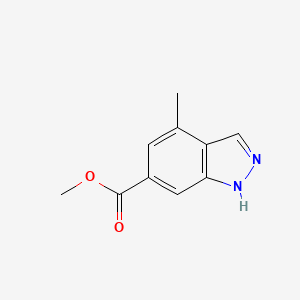

methyl 4-methyl-1H-indazole-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-1H-indazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-7(10(13)14-2)4-9-8(6)5-11-12-9/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZQMEPEAPSNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=NN2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei.

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to other protons. For methyl 4-methyl-1H-indazole-6-carboxylate, one would expect to observe distinct signals corresponding to the N-H proton of the indazole ring, the aromatic protons on the benzene (B151609) ring portion, the protons of the methyl group at the 4-position, and the protons of the methyl ester group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) would be instrumental in assigning each proton to its specific position within the molecule.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons of the indazole ring system, the carbon of the methyl group at the 4-position, and the carbon of the methyl ester.

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would establish correlations between protons and the carbon atoms to which they are directly attached.

Vibrational Spectroscopy

An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include:

An N-H stretching vibration from the indazole ring.

C-H stretching vibrations from the aromatic ring and the methyl groups.

A strong C=O stretching vibration from the ester carbonyl group.

C-O stretching vibrations from the ester linkage.

C=C and C=N stretching vibrations within the aromatic indazole ring system.

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum would be expected to show characteristic signals for the aromatic ring breathing modes and other skeletal vibrations of the indazole core. The combination of FT-IR and Raman data would offer a more complete picture of the vibrational modes of the molecule.

Based on a thorough review of available scientific literature, detailed experimental data for the specific compound This compound (CAS No. 1263378-71-7) is not present in published research. lookchem.com As a result, creating a scientifically accurate article that adheres to the requested detailed outline on its advanced spectroscopic and crystallographic characterization is not possible.

The required sections—Mass Spectrometry, High-Resolution Mass Spectrometry, UV-Vis Spectroscopy, and X-ray Crystallography—necessitate specific experimental findings, such as fragmentation patterns, exact mass, absorption maxima, and crystal lattice parameters. This information is not available in the public domain for this particular molecule.

While data exists for structurally related indazole derivatives, using such information would be scientifically inaccurate and misleading. nih.govresearchgate.netresearchgate.net Generating an article without valid data would lead to speculation or fabrication, which falls outside the scope of providing factual and accurate scientific content.

Therefore, the requested article cannot be generated.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely employed to calculate the physicochemical properties of indazole derivatives. nih.gov DFT studies, often utilizing levels of theory like B3LYP with basis sets such as 6-311+G(d,p), help in understanding the electronic behavior, stability, and reactivity of these molecules. nih.govacs.org

Geometrical optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ajchem-a.com For indazole derivatives, DFT calculations are used to refine molecular geometries, providing accurate bond lengths, bond angles, and dihedral angles. acs.orgrsc.org For instance, studies on related indazole structures have determined that the indazole ring is nearly coplanar with its ester moiety, indicating conjugation. nih.gov The optimization process ensures that the calculated properties are representative of the molecule in its ground state. ajchem-a.com

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net

In studies of various indazole derivatives, DFT calculations have been used to determine the energies of these orbitals. nih.govresearchgate.net For example, analysis of a series of 3-carboxamide indazoles revealed that the HOMO and LUMO distributions often span almost the entire molecule. nih.gov Molecules with high HOMO energy values are effective electron donors, whereas those with low LUMO energy values are good electron acceptors. nih.gov

Table 1: Example Frontier Molecular Orbital Energies for select Indazole Derivatives Note: The following data is for representative 1-butyl-1H-indazole-3-carboxamide derivatives, as specific data for methyl 4-methyl-1H-indazole-6-carboxylate was not available.

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| 8a | -6.313 | -1.415 | 4.898 |

| 8c | -6.422 | -1.524 | 4.898 |

| 8q | -6.612 | -2.122 | 4.490 |

| 8u | -5.932 | -1.551 | 4.381 |

| 8x | -6.014 | -1.741 | 4.273 |

| 8z | -5.986 | -1.796 | 4.190 |

Data sourced from studies on 3-carboxamide indazole derivatives. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface plots color-coded regions of electrostatic potential onto the molecule's electron density surface. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net Green and yellow regions denote intermediate potential. researchgate.net For indazole derivatives, MEP analysis helps to identify the most reactive sites, such as the nitrogen atoms of the indazole ring and the oxygen atoms of the carboxylate group, which are typically electron-rich. researchgate.netresearchgate.net

Global chemical reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω).

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These parameters are calculated using the following formulas based on Koopman's theorem:

χ = - (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / η

μ = -χ

ω = μ² / 2η

Table 2: Example Global Reactivity Descriptors for select Indazole Derivatives Note: The following data is for representative 1-butyl-1H-indazole-3-carboxamide derivatives, as specific data for this compound was not available.

| Compound ID | Electronegativity (χ) | Chemical Hardness (η) | Chemical Softness (S) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| 8a | 3.864 | 2.449 | 0.408 | 3.047 |

| 8c | 3.973 | 2.449 | 0.408 | 3.222 |

| 8q | 4.367 | 2.245 | 0.445 | 4.248 |

| 8u | 3.741 | 2.190 | 0.456 | 3.197 |

| 8x | 3.877 | 2.136 | 0.468 | 3.518 |

| 8z | 3.891 | 2.095 | 0.477 | 3.612 |

Data sourced from studies on 3-carboxamide indazole derivatives. nih.gov

Molecular Docking Studies of this compound and Its Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For indazole derivatives, docking studies are performed to evaluate their binding affinity and interaction patterns with various biological targets, such as enzymes implicated in cancer or neurological disorders. nih.govoptibrium.com

Docking simulations provide detailed insights into how a ligand recognizes and binds to the active site of a target protein. nih.gov The results reveal specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For instance, molecular docking studies on a series of 3-carboxamide indazole derivatives against a renal cancer-related protein (PDB: 6FEW) identified key binding modes. nih.govrsc.org The analysis showed that certain derivatives had the highest binding energies, suggesting strong affinity for the receptor. nih.gov Similarly, N-substituted indazole-5-carboxamides have been docked into the active sites of human monoamine oxidase A (MAO-A) and B (MAO-B) enzymes. optibrium.com These studies confirmed that major interactions were established via the carboxamide linkage and the electron-donating nitrogen atoms of the indazole core, providing a rationale for their inhibitory activity and selectivity. optibrium.com Such studies are vital for the structure-based design of more potent and selective inhibitors.

Investigation of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the crystal packing, solubility, and biological activity of a molecule. For this compound, several types of non-covalent interactions are anticipated based on its molecular structure, which features a hydrogen bond donor (the N-H group of the indazole ring), hydrogen bond acceptors (the nitrogen atom in the pyrazole (B372694) ring and the oxygen atoms of the carboxylate group), and an aromatic system.

Theoretical chemistry provides powerful tools to investigate these interactions. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model dimers or small clusters of the molecule. nih.gov These calculations help in identifying the most stable dimeric conformations and quantifying the strength of the interactions. The primary intermolecular interactions expected for this compound include:

Hydrogen Bonding: The most significant intermolecular interaction is likely to be the hydrogen bond between the N-H group of one molecule and the pyrazole nitrogen (N2) or the carbonyl oxygen of another molecule. This is a common motif in the crystal structures of related indazole derivatives. researchgate.net

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those involving the methyl groups or aromatic C-H bonds as donors and the carboxylate oxygen atoms or the aromatic ring as acceptors, also play a role in the crystal packing.

Computational studies on similar heterocyclic compounds have demonstrated the importance of a comprehensive analysis of all these weak interactions to rationalize their solid-state structures and properties. researchgate.net

Below is a table summarizing the potential intermolecular interactions and their estimated energetic contributions, as would be determined by computational analysis.

| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |

| Hydrogen Bond | N-H | N (pyrazole) | 5 - 8 |

| Hydrogen Bond | N-H | O (carbonyl) | 4 - 7 |

| π-π Stacking | Indazole Ring | Indazole Ring | 2 - 5 |

| C-H···O | C-H (methyl/aromatic) | O (carboxylate) | 1 - 2.5 |

| C-H···π | C-H (methyl) | Indazole Ring | 0.5 - 1.5 |

Note: The energy values are illustrative and represent typical ranges for such interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis (Focus on Physicochemical Parameters and Mechanistic Correlations)

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For a compound like this compound, a QSAR analysis would typically involve the calculation of various physicochemical parameters, also known as molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties.

The primary goal of a QSAR study in this context would be to understand how variations in the indazole scaffold affect a specific biological response. This is achieved by building a regression model that relates the descriptors to the activity. Key physicochemical parameters that would be considered for a QSAR study of indazole derivatives include: frontiersin.orgmlsu.ac.in

Lipophilicity: Represented by logP, this parameter is crucial for membrane permeability and transport to the target site.

Electronic Properties: Parameters such as the Hammett constant (σ), dipole moment, and atomic charges describe the electronic nature of the molecule and its ability to engage in electrostatic interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also important electronic descriptors. frontiersin.org

Steric Parameters: Molar refractivity (MR) and Taft's steric parameter (Es) are used to describe the size and shape of the molecule, which are critical for binding to a receptor. mlsu.ac.in

Topological Indices: These descriptors, like the Wiener index or Zagreb indices, encode information about the connectivity and branching of the molecule. frontiersin.org

A hypothetical QSAR model for a series of indazole derivatives might take the following form:

log(1/C) = a(logP) + b(MR) + c(σ) + d

Where C is the concentration required for a certain biological effect, and a, b, c, and d are constants determined by regression analysis. Such a model would allow for the prediction of the activity of new, unsynthesized derivatives and provide insights into the mechanism of action. researchgate.net

The table below lists some of the key physicochemical parameters for this compound that would be relevant for a QSAR study.

| Parameter | Description | Typical Role in Activity |

| logP | Partition coefficient (octanol/water) | Lipophilicity, membrane permeability |

| Molar Refractivity (MR) | Molar volume and polarizability | Steric bulk, binding interactions |

| Dipole Moment | Measure of molecular polarity | Electrostatic interactions with target |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | Electron-donating ability |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | Electron-accepting ability |

Mechanistic Investigations of Molecular Interactions in Vitro and Non Human Biological Systems

Structure-Activity Relationship (SAR) Studies in Defined Biological Contexts

Impact of Substituents on Binding and Mechanistic Activity

The specific substitution pattern of methyl 4-methyl-1H-indazole-6-carboxylate, featuring a methyl group at the 4-position and a methyl carboxylate group at the 6-position, is crucial in defining its molecular interactions and subsequent mechanistic activity. While direct studies on this exact molecule are not extensively detailed in the public domain, the influence of substituents on the indazole scaffold is a well-documented area of medicinal chemistry, allowing for informed inferences.

Substituents on the indazole ring play a pivotal role in the recognition of enzymes and receptors. researchgate.net The structure-activity relationship (SAR) studies of various indazole derivatives have consistently shown that modifications at the 4- and 6-positions can significantly modulate biological activity. nih.gov For instance, in a series of 1H-indazole derivatives designed as inhibitors of certain enzymes, the presence and nature of substituents at both the 4- and 6-positions were found to be critical for inhibitory activity. nih.gov

The methyl carboxylate group at the 6-position introduces a polar and functional handle that can participate in more specific interactions. The ester functionality can act as a hydrogen bond acceptor, forming crucial hydrogen bonds with amino acid residues such as arginine, threonine, or glutamine in a protein's active site. nih.gov The presence of this group also impacts the electronic properties of the indazole ring system. Depending on the target, this ester could be hydrolyzed by esterases in biological systems, converting it to a carboxylic acid. This transformation would drastically change the molecule's properties, introducing a negative charge at physiological pH and enabling strong ionic interactions or salt bridges with positively charged residues like lysine (B10760008) or arginine.

In the broader context of indazole-based kinase inhibitors, for example, substituents on the indazole ring are known to be key determinants of selectivity. The interactions of these substituents with specific residues, such as the gatekeeper residue in the ATP-binding pocket of kinases, can dictate whether a compound is a selective inhibitor of a particular kinase, such as JNK3 or p38α. nih.gov Therefore, the combination of a small hydrophobic group at C4 and a hydrogen-bond accepting/potentially ionizable group at C6 in this compound provides a specific profile for molecular recognition.

A summary of the potential impact of these substituents is presented in the table below.

| Substituent | Position | Potential Impact on Binding and Activity |

| Methyl | 4 | - Occupies hydrophobic pockets- Influences overall compound orientation- Participates in van der Waals interactions |

| Methyl Carboxylate | 6 | - Acts as a hydrogen bond acceptor- Can be hydrolyzed to a carboxylic acid, enabling ionic interactions- Modulates electronic properties of the indazole ring |

Design Principles for Modulating Molecular Recognition

The design of indazole derivatives with specific molecular recognition properties is guided by established principles in medicinal chemistry, including structure-based drug design and the strategic use of bioisosteric replacements. These principles are aimed at optimizing the interactions between the indazole scaffold and its biological target to achieve desired activity and selectivity.

Structure-Based Design: A fundamental approach to modulating the molecular recognition of indazole-containing compounds is structure-based design. This strategy relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography, to guide the design of inhibitors that fit precisely into the binding site and interact with key residues. nih.gov For kinase inhibitors with an indazole scaffold, computational modeling can help in understanding how different substituents on the indazole ring can be tailored to target specific amino acid residues in the ATP-binding pocket, thereby influencing isoform selectivity. nih.gov For instance, the design of selective Aurora kinase inhibitors has been guided by in silico fragment-based approaches and knowledge-based drug design, leading to the identification of indazole derivatives with distinct substitution patterns that confer selectivity for different Aurora kinase isoforms. nih.govresearchgate.net

Bioisosterism and Isosteric Replacement: Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is another key design principle. This approach is used to fine-tune the steric, electronic, and solubility properties of a molecule to improve its binding affinity and pharmacokinetic profile. For example, replacing a naphthyl group with a quinoline (B57606) moiety in a series of indazole carboxamides was explored to enhance enzyme inhibition. nih.gov Similarly, the synthesis of aromatic carboxylic acid amides containing a 1H-indazole moiety has been based on a bioisosterism approach. nih.gov

Fragment-Based Drug Discovery (FBDD): FBDD has emerged as a powerful strategy for identifying and developing lead compounds. This approach involves screening small, low-molecular-weight fragments that bind to the target protein with low affinity. These initial hits are then grown or linked together to generate more potent lead compounds. The indazole scaffold itself can be considered a privileged fragment that is often used as a starting point in FBDD for the discovery of kinase inhibitors. researchgate.net

The table below summarizes these key design principles.

| Design Principle | Description | Application to Indazole Derivatives |

| Structure-Based Design | Utilizes the 3D structure of the target to guide the design of complementary ligands. | Designing selective kinase inhibitors by targeting specific residues in the binding pocket. nih.govnih.gov |

| Bioisosterism | Replacement of functional groups with others that have similar properties to optimize activity and pharmacokinetics. | Modifying substituents on the indazole ring to improve enzyme inhibition. nih.gov |

| Fragment-Based Drug Discovery | Identifies low-molecular-weight fragments that bind to the target, which are then optimized into lead compounds. | Using the indazole scaffold as a starting point for the development of potent inhibitors. researchgate.net |

In Vitro Biological Assays for Mechanistic Characterization (e.g., enzyme assays, cell-free systems, without efficacy claims)

To elucidate the mechanism of action of a compound like this compound at the molecular level, a variety of in vitro biological assays can be employed. These assays, conducted in controlled laboratory environments, can characterize the compound's interaction with specific biological targets and pathways without making claims about its therapeutic efficacy.

Enzyme Inhibition Assays: A primary method for characterizing the mechanistic activity of indazole derivatives is through enzyme inhibition assays. Given that many indazole-based compounds are designed as enzyme inhibitors, these assays are crucial for determining their potency and selectivity. nih.gov

Kinase Inhibition Assays: Many indazole derivatives have been evaluated as kinase inhibitors. nih.gov Assays for kinases such as Aurora kinases, epidermal growth factor receptor (EGFR), and fibroblast growth factor receptors (FGFR) are commonly used. nih.gov These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. The potency is often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Cyclooxygenase (COX) Inhibition Assays: Indazole derivatives have also been investigated as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). tandfonline.comnih.gov An in vitro COX inhibitor screening assay can directly measure the production of prostaglandins, such as PGF2α, to determine the inhibitory activity of the test compound. nih.gov

Lipoxygenase (LOX) Inhibition Assays: The inhibitory effect on lipoxygenase, another key enzyme in inflammatory pathways, can be assessed. For example, soybean lipoxygenase in vitro assays have been used to evaluate indazole carboxamide derivatives. nih.gov

Cell-Free Systems: Cell-free systems provide a powerful platform for studying molecular interactions and reaction mechanisms in a simplified and controlled environment, devoid of the complexities of a living cell. These systems typically consist of cell extracts containing the necessary machinery for transcription and translation, allowing for the in vitro synthesis and study of proteins and their interactions with small molecules.

The use of cell-free systems can be advantageous for characterizing the mechanism of action of compounds like this compound for several reasons:

Direct Target Interaction: They allow for the direct assessment of a compound's interaction with its purified target protein (e.g., a specific kinase) without the interference of other cellular components.

Mechanistic Studies: Cell-free systems can be used to study the detailed kinetics of enzyme inhibition and to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

High-Throughput Screening: These systems are amenable to high-throughput screening formats, enabling the rapid evaluation of a large number of compounds or the detailed characterization of a single compound under various conditions.

The following table provides examples of in vitro assays relevant for the mechanistic characterization of indazole derivatives.

| Assay Type | Description | Example Target/Pathway | Measured Parameter |

| Kinase Inhibition Assay | Measures the inhibition of a kinase's ability to phosphorylate a substrate. | Aurora kinases, EGFR, FGFR nih.gov | IC50 value |

| Cyclooxygenase (COX) Assay | Measures the inhibition of prostaglandin (B15479496) synthesis by COX enzymes. | COX-1, COX-2 nih.gov | Prostaglandin levels |

| Lipoxygenase (LOX) Assay | Measures the inhibition of leukotriene synthesis by LOX enzymes. | Soybean Lipoxygenase nih.gov | Enzyme activity |

| Cell-Free Protein Synthesis and Interaction | Utilizes cell extracts to study the direct interaction of a compound with its target protein. | Purified kinases or other enzymes | Binding affinity, inhibition kinetics |

Chemical Derivatization and Functionalization Strategies of Methyl 4 Methyl 1h Indazole 6 Carboxylate

Strategies for Modifying the Indazole-6-carboxylate Scaffold

The modification of the indazole core is a common strategy to develop new compounds with tailored properties. For a molecule like methyl 4-methyl-1H-indazole-6-carboxylate, several positions are amenable to functionalization. Key strategies would likely involve reactions at the N1-position of the pyrazole (B372694) ring, electrophilic aromatic substitution on the benzene (B151609) ring, and transformations of the ester group at the C6-position.

Transition-metal-catalyzed reactions, such as rhodium- and copper-catalyzed C-H activation and annulation, represent a powerful method for constructing and functionalizing the indazole scaffold. These processes allow for the introduction of various substituents onto the benzene portion of the molecule. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at halogenated precursors of the target molecule would be a primary strategy for introducing aryl, vinyl, or alkynyl groups. Direct C-H functionalization is another increasingly important technique that could be applied to forge new carbon-carbon or carbon-heteroatom bonds on the indazole ring system without the need for pre-functionalized starting materials.

Furthermore, the N-H of the indazole ring is a key site for derivatization. N-alkylation or N-arylation can significantly alter the compound's electronic properties and biological activity. Standard procedures often involve deprotonation with a base followed by reaction with an alkyl or aryl halide.

Table 1: Potential Modification Sites and Relevant Reactions

| Modification Site | Type of Reaction | Potential Reagents | Resulting Functional Group |

| N1-Position | Alkylation / Arylation | Alkyl halides, Aryl boronic acids | N-Alkyl, N-Aryl |

| Benzene Ring (C3, C5, C7) | Electrophilic Substitution | NBS, NIS, HNO₃/H₂SO₄ | Bromo, Iodo, Nitro |

| Benzene Ring (C3, C5, C7) | C-H Functionalization | Pd, Rh, or Cu catalysts | Aryl, Alkyl |

| C6-Ester Group | Hydrolysis / Amidation | LiOH, NaOH / Amines, coupling agents | Carboxylic acid, Amide |

| C4-Methyl Group | Oxidation / Halogenation | KMnO₄ / NBS | Carboxylic acid, Bromomethyl |

Introduction of Diverse Functional Groups for Chemical Probes

The development of chemical probes for biological research often requires the introduction of specific functional groups that can act as reporters (e.g., fluorophores), affinity labels, or handles for bioconjugation. Starting from this compound, the ester at the C6-position is a versatile starting point. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to amines or alcohols to introduce a wide array of functionalities.

For example, coupling the carboxylic acid with fluorescent amines or amino-functionalized linkers (e.g., for click chemistry) would generate probes for fluorescence imaging or proteomics studies. The general utility of carboxylate groups in synthetic chemistry allows for their conversion into a variety of other functional groups, making them valuable for late-stage functionalization in the synthesis of complex molecules.

Applications as Synthetic Intermediates and Building Blocks

Indazole derivatives are widely recognized as important synthetic intermediates in the preparation of pharmaceuticals and other functional materials. Their stable aromatic nature makes them robust scaffolds for further chemical elaboration.

Ligand Design for Catalysis (e.g., phosphine (B1218219) ligands)Phosphine ligands are crucial in homogeneous catalysis, and their properties can be finely tuned by modifying their chemical structure. The indazole scaffold offers a platform for creating novel phosphine ligands. A common strategy involves the introduction of a phosphine group onto the indazole ring. For example, a bromo-substituted precursor of this compound could be subjected to lithiation followed by quenching with a chlorophosphine (e.g., Ph₂PCl) to install a phosphine moiety.

The nitrogen atoms of the indazole ring can also play a role in the ligand's properties. Methylation of a nitrogen atom can introduce a positive charge, which alters the electronic properties (σ-donating ability) of the phosphine ligand. This modulation can have a direct impact on the catalytic activity of the corresponding metal complex, for example, in gold-catalyzed cyclization reactions.

Table 2: Potential Phosphine Ligand Synthesis from an Indazole Scaffold

| Starting Material | Reaction Sequence | Ligand Type | Potential Application |

| 4-Bromo-1-methyl-1H-indazole | 1. nBuLi2. Ph₂PCl | Neutral Indazolylphosphine | Gold(I) Catalysis |

| (1-Methyl-1H-indazol-4-yl)diphenylphosphine | 1. Complexation with Au(I)2. MeOTf | Cationic Indazoliumphosphine | Gold(I) Catalysis (Enhanced Activity) |

Future Research Directions and Outlook in Indazole Chemistry

Development of Novel Synthetic Methodologies for Indazole Derivatives

The synthesis of the indazole core and its derivatives has been a subject of intense research. nih.gov Future efforts will likely focus on developing more efficient, sustainable, and versatile synthetic strategies that allow for precise control over substitution patterns. Traditional methods are being superseded by modern techniques that offer improved yields and functional group tolerance. mdpi.com

Key future directions include:

Transition-Metal Catalysis : The use of catalysts based on copper, palladium, cobalt, and rhodium is expected to expand. nih.govmdpi.com These methods facilitate reactions such as C-H activation, which allows for the direct functionalization of the indazole core without the need for pre-functionalized starting materials, thus improving atom economy. mdpi.com For instance, Co(III)/Cu(II) catalytic systems have been explored for C-H activation pathways to synthesize 1H-indazoles. mdpi.com

Electrochemical Synthesis : Electrosynthesis represents a green and powerful alternative to conventional methods, often proceeding without the need for external oxidants or harsh reagents. researchgate.net The development of electrochemical methods for C-3 amination of 2H-indazoles is an example of this growing trend. researchgate.net

Photoredox Catalysis : Visible-light-mediated reactions offer mild conditions and unique reactivity pathways for constructing and functionalizing the indazole scaffold. researchgate.net

One-Pot and Multicomponent Reactions : Strategies that combine multiple synthetic steps into a single operation significantly improve efficiency and reduce waste. mdpi.com The development of one-pot procedures for synthesizing complex indazole derivatives, such as 2,3-dihydro-1H-indazoles, is an area of active investigation. mdpi.com

These advanced methodologies will be crucial for building large and diverse libraries of indazole derivatives for screening in drug discovery and materials science. ijsdr.org

Advanced Spectroscopic Characterization Techniques

As synthetic methods produce increasingly complex indazole derivatives, the need for unambiguous structural characterization becomes paramount. While standard 1D NMR (¹H and ¹³C) and mass spectrometry are routine, future research will rely more heavily on advanced spectroscopic techniques to resolve complex structures, particularly for distinguishing between N1 and N2 isomers and determining precise stereochemistry. researchgate.net

Future trends in characterization will involve:

Two-Dimensional (2D) NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing connectivity between atoms within a molecule. ipb.pt These methods are invaluable for assigning proton and carbon signals in densely substituted indazole rings. ipb.pt

Nuclear Overhauser Effect (NOE) Spectroscopy : ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments help determine the spatial proximity of atoms, which is critical for confirming isomeric structures and conformational analysis. ipb.pt

Solid-State NMR (ssNMR) : For compounds that are difficult to crystallize or are insoluble, solid-state NMR provides crucial structural information. acs.org It is particularly useful for studying intermolecular interactions in the solid state. acs.org

X-Ray Crystallography : This technique provides definitive proof of molecular structure, including absolute stereochemistry. acs.org As synthetic complexity increases, obtaining single crystals for X-ray diffraction analysis will remain a critical goal for structural validation. acs.org

The integration of these advanced techniques will be indispensable for the accurate characterization of novel indazole compounds, ensuring that biological and material properties are correctly attributed to the specific molecular architecture. researchgate.net

Refined Computational Modeling and Predictive Studies

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. nih.gov In the field of indazole chemistry, future research will leverage more sophisticated computational models to accelerate the discovery process and deepen the understanding of structure-property relationships.

Key areas for advancement include:

Density Functional Theory (DFT) : DFT calculations will continue to be used to predict fundamental properties such as molecular geometry, electronic structure (e.g., HOMO-LUMO energy gaps), and molecular electrostatic potential (MEP). nih.gov These predictions help to understand a molecule's reactivity and potential interaction sites for both chemical reactions and biological targets. nih.gov

Molecular Docking and Dynamics Simulations : These in silico techniques are vital for predicting how indazole derivatives bind to biological targets like enzymes and receptors. researchgate.net Molecular dynamics (MD) simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into binding stability and conformational changes. researchgate.netbohrium.com

Quantitative Structure-Activity Relationship (QSAR) : By combining computational descriptors with experimental data, QSAR models can predict the biological activity of unsynthesized compounds. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Machine Learning and AI : The application of artificial intelligence and machine learning algorithms to analyze large datasets of chemical structures and biological activities will enhance predictive modeling, leading to more accurate and rapid identification of lead compounds. researchgate.net

These refined computational approaches will guide synthetic chemists toward molecules with desired properties, reducing trial-and-error and accelerating the development of new drugs and materials. bohrium.comresearchgate.net

Exploration of New Mechanistic Biological Interactions in Non-Clinical Settings

Indazole derivatives are well-known for their wide range of biological activities, largely driven by their ability to act as kinase inhibitors. nih.gov Future research will aim to move beyond established targets and explore novel mechanistic interactions in non-clinical, fundamental research settings.

Prospective areas of exploration include:

Target Deconvolution : For indazole derivatives identified through phenotypic screening, significant effort will be directed toward identifying their specific molecular targets and mechanisms of action. This will uncover new biological pathways and potential therapeutic applications.

Protein-Protein Interaction (PPI) Modulation : The planar, aromatic structure of the indazole scaffold makes it a suitable starting point for designing molecules that can disrupt or stabilize protein-protein interactions, which are implicated in numerous diseases but are often considered "undruggable."

Epigenetic Targets : Research into the effects of indazole derivatives on epigenetic modifiers, such as histone deacetylases (HDACs) or methyltransferases, could reveal new avenues for cancer therapy and other applications.

Chemical Probes : Designing specific indazole derivatives as chemical probes will allow researchers to investigate the function of particular proteins or pathways within cellular systems, contributing to a fundamental understanding of biology. researchgate.net

By exploring these novel interactions, the scientific community can expand the biological utility of the indazole scaffold far beyond its current applications. rsc.org

Applications in Advanced Materials Science and Organic Synthesis

While the primary focus of indazole research has been in medicinal chemistry, the unique electronic and structural properties of this heterocycle make it an attractive candidate for applications in materials science. researchgate.net Furthermore, its role as a versatile building block in organic synthesis continues to expand. ijsdr.org

Future outlooks in these areas include:

Organic Electronics : The electron-rich nature of the indazole ring suggests its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net Research will focus on tuning the electronic properties of indazole derivatives to achieve desired performance characteristics like high quantum efficiency or charge mobility.

Functional Polymers and Coordination Polymers : Incorporating indazole units into polymer backbones or using them as ligands for metal-organic frameworks (MOFs) could lead to materials with novel optical, magnetic, or catalytic properties. researchgate.net

Ligand Development : The bidentate coordination ability of the pyrazole (B372694) portion of the indazole ring makes it a valuable ligand in transition-metal catalysis. Future work will involve designing chiral indazole-based ligands for asymmetric synthesis.

Complex Molecule Synthesis : As a stable and functionalizable core, indazole derivatives will continue to serve as key intermediates in the synthesis of more complex natural products and pharmacologically active molecules. ijsdr.org The development of new reactions on the indazole ring will further enhance its utility as a synthetic building block. nih.gov

The exploration of these non-pharmaceutical applications will diversify the importance of indazole chemistry and may lead to breakthroughs in materials science and catalysis.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for methyl 4-methyl-1H-indazole-6-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via esterification of the corresponding carboxylic acid (e.g., 4-methyl-1H-indazole-6-carboxylic acid) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Optimization involves monitoring reaction temperature (typically 60–80°C) and time (6–12 hours) via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (methanol/water) ensures high purity (>98%) .

- Key Parameters : Yield improvement requires stoichiometric control of reagents and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS (for volatile impurities).

- Structural Confirmation : Employ ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify ester and indazole proton environments. FTIR confirms carbonyl (C=O) and aromatic C-H stretches. High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Structural Refinement :

- Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters to model thermal motion accurately.

- Validate hydrogen atom positions via ORTEP-III visualization, ensuring geometric restraints align with expected bond lengths/angles .

Q. What methodologies are effective for analyzing hydrogen-bonding networks in this compound crystals?

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D, C, or R motifs) using Mercury or PLATON.

- Energy Frameworks : Compute intermolecular interaction energies (e.g., Coulombic, dispersion) with CrystalExplorer to prioritize dominant H-bonding patterns influencing crystal packing .

Q. How can low yields in the synthesis of this compound be systematically addressed?

- Root-Cause Analysis :

- Byproduct Identification : Use LC-MS to detect side products (e.g., diesters or decarboxylated derivatives).

- Kinetic Studies : Vary reaction time/temperature to identify optimal conditions minimizing decomposition.

- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., p-TsOH vs. ZnCl₂) to enhance esterification efficiency .

Q. How should researchers design pharmacological assays to evaluate the bioactivity of this compound?

- Experimental Design :

- Target Selection : Prioritize kinases or GPCRs based on indazole scaffold precedents (e.g., PKA inhibition ).

- Dose-Response : Use 3D spheroid models or primary cell lines for IC₅₀ determination.

- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .

Q. What advanced techniques detect and quantify synthetic impurities in this compound?

- Hyphenated Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Image depicting the retrosynthetic analysis of this compound.

Image depicting the retrosynthetic analysis of this compound.